N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine is a chemical compound with the molecular formula C11H28N4This compound is an acyclic tertiary amine and is known for its ability to absorb carbon dioxide when dissolved in aqueous solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be synthesized through various methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’,N’-tetramethyl-1,3-propanediamine oxide, while reduction may produce N,N,N’,N’-tetramethyl-1,3-propanediamine .
Scientific Research Applications
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in its role as a catalyst and in the stabilization of intermediates during chemical reactions. The compound’s molecular targets include metal ions such as copper and zinc, and it interacts with these ions through coordination bonds .
Comparison with Similar Compounds
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure and properties, but with different applications.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with different reactivity and applications.
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Known for its high affinity for copper ions and its use in inhibiting mitochondrial cytochrome c oxidase.
These comparisons highlight the unique properties and applications of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
125151-86-2 |
---|---|
Molecular Formula |
C11H28N4 |
Molecular Weight |
216.37 g/mol |
IUPAC Name |
N,N'-bis[2-(dimethylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-14(2)10-8-12-6-5-7-13-9-11-15(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
UWWXCMLHMBLGLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCCCNCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.